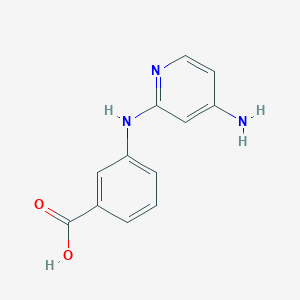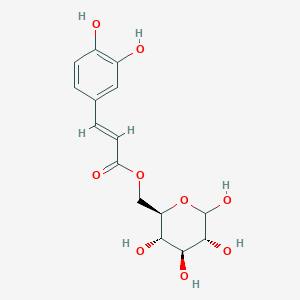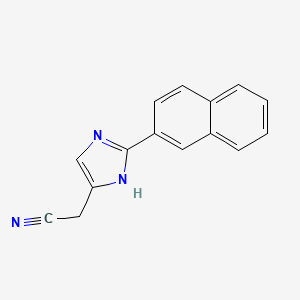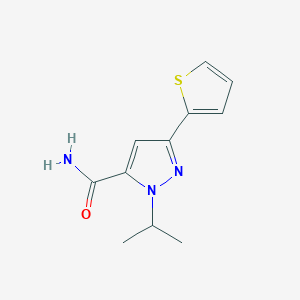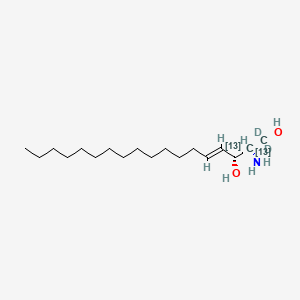
trans-4-Sphingenine-13C2,D2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-Sphingenine-13C2,D2: , also known as D-erythro-Sphingosine-13C2,D2, is a deuterated and carbon-13 labeled derivative of D-erythro-Sphingosine. This compound is a stable isotope-labeled sphingolipid, which plays a significant role in various biological processes. It is primarily used in scientific research to study sphingolipid metabolism and signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Sphingenine-13C2,D2 involves the incorporation of stable isotopes of carbon and deuterium into the sphingosine backboneThe reaction conditions often involve the use of specific catalysts and reagents to ensure the selective incorporation of the isotopes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical synthesis techniques and equipment to ensure high yield and purity of the final product. The production process is carefully monitored to maintain the integrity of the isotopic labels .
Analyse Chemischer Reaktionen
Types of Reactions: trans-4-Sphingenine-13C2,D2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different biological and chemical environments .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce sphingosine-1-phosphate, while reduction reactions may yield dihydrosphingosine .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-4-Sphingenine-13C2,D2 is used as a tracer to study sphingolipid metabolism and pathways. Its stable isotopic labels allow researchers to track its incorporation and transformation in various chemical reactions .
Biology: In biological research, this compound is used to investigate the role of sphingolipids in cellular processes such as apoptosis, cell signaling, and membrane structure. It helps in understanding the mechanisms by which sphingolipids influence cellular functions .
Medicine: In medicine, this compound is used to study the effects of sphingolipids on diseases such as cancer, neurodegenerative disorders, and metabolic diseases. It aids in the development of therapeutic strategies targeting sphingolipid pathways .
Industry: In the industrial sector, this compound is used in the development of new drugs and therapeutic agents. Its stable isotopic labels make it a valuable tool for drug development and pharmacokinetic studies .
Wirkmechanismus
trans-4-Sphingenine-13C2,D2 exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit protein kinase C (PKC) and activate protein phosphatase 2A (PP2A). These interactions influence various cellular processes, including cell growth, differentiation, and apoptosis. The compound’s stable isotopic labels allow researchers to study its mechanism of action in detail .
Vergleich Mit ähnlichen Verbindungen
- D-erythro-Sphingosine
- Sphinganine
- Phytosphingosine
- 4-Hydroxyspinganine
Uniqueness: trans-4-Sphingenine-13C2,D2 is unique due to its stable isotopic labels, which make it an invaluable tool for research. These labels allow for precise tracking and quantification in various biological and chemical studies, providing insights that are not possible with unlabeled compounds .
Eigenschaften
Molekularformel |
C18H37NO2 |
|---|---|
Molekulargewicht |
303.49 g/mol |
IUPAC-Name |
(E,2R,3R)-2-amino-1,1-dideuterio(1,2-13C2)octadec-4-ene-1,3-diol |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18-/m1/s1/i16+1D2,17+1 |
InChI-Schlüssel |
WWUZIQQURGPMPG-DOWGOISZSA-N |
Isomerische SMILES |
[2H][13C]([2H])([13C@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)N)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



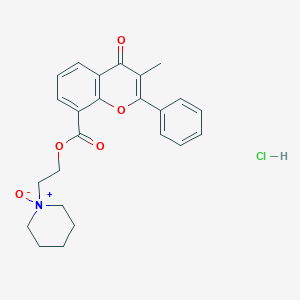
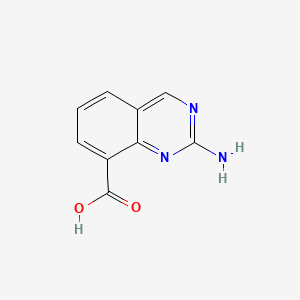
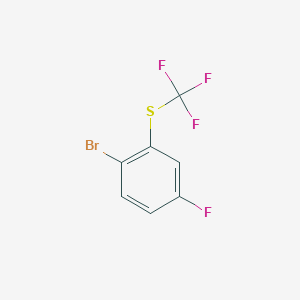
![[6-[(1R)-1-[(3aR,5R,6S,6aR)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-nitroethyl]-4-phenylmethoxy-1,3-benzodioxol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B15291526.png)
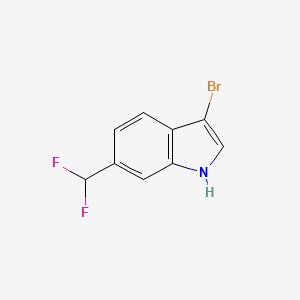
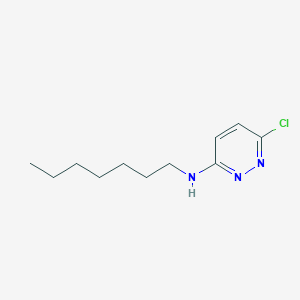

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline](/img/structure/B15291543.png)
